molecular formula C21H23N3OS B4940905 N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide

Cat. No.: B4940905
M. Wt: 365.5 g/mol
InChI Key: YBQRPCMPXXZBDV-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a butyl group attached to the thiadiazole ring and a diphenylpropanamide moiety.

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-2-3-14-20-23-24-21(26-20)22-19(25)15-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,2-3,14-15H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQRPCMPXXZBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with 3,3-diphenylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiadiazole derivatives.

Scientific Research Applications

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. The thiadiazole ring may play a crucial role in binding to these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

Uniqueness

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide is unique due to its specific structural features, such as the combination of a butyl group on the thiadiazole ring and a diphenylpropanamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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